molecular formula C11H14N2O2 B074242 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine CAS No. 1206-86-6

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine

Cat. No.: B074242
CAS No.: 1206-86-6
M. Wt: 206.24 g/mol
InChI Key: LSEHTNHVLNXOKW-UHFFFAOYSA-N
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Description

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine is a heterocyclic compound that contains both a pyridine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine typically involves the reaction of 3-hydroxy-2-pyridinecarboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyridine and piperidine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to interfere with cellular processes.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a six-membered ring containing one nitrogen atom.

    Piperidine: A six-membered ring containing one nitrogen atom in the sp3-hybridized state.

    Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Uniqueness

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine is unique due to the presence of both a pyridine and a piperidine ring in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-hydroxypyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-9-5-4-6-12-10(9)11(15)13-7-2-1-3-8-13/h4-6,14H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHTNHVLNXOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152926
Record name 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-86-6
Record name (3-Hydroxy-2-pyridinyl)-1-piperidinylmethanone
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Record name 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine
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Record name 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine
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Record name 1-[(3-hydroxy-2-pyridyl)carbonyl]piperidine
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Record name 1-((3-HYDROXY-2-PYRIDYL)CARBONYL)PIPERIDINE
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